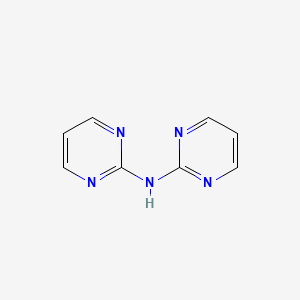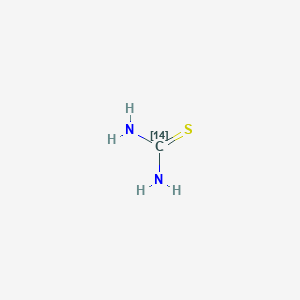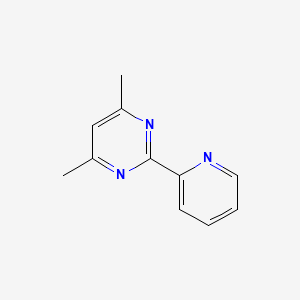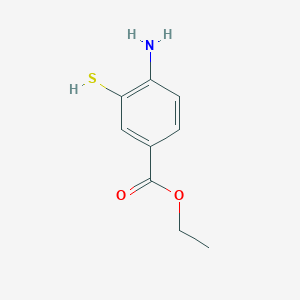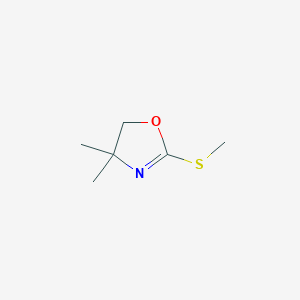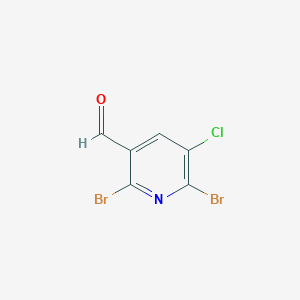
2-氨基-4-(对甲苯基)噻唑-5-羧酸乙酯
描述
Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a p-tolyl group attached to the thiazole ring
科学研究应用
Medicinal Chemistry: It has shown promise as an antiproliferative agent against cancer cell lines.
Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis . .
Mode of Action
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that thiazole derivatives interact with multiple targets, leading to various changes in cellular functions.
Biochemical Pathways
Thiazole derivatives are known to interact with multiple receptors and enzymes, potentially affecting various biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.
Result of Action
Thiazole derivatives have been reported to possess various biological activities, suggesting that they can induce various changes at the molecular and cellular levels .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment.
生化分析
Biochemical Properties
Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it can inhibit the activity of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in inflammatory responses, showcasing anti-inflammatory potential . The compound’s ability to form hydrogen bonds and other non-covalent interactions with biomolecules underpins its biochemical properties.
Cellular Effects
Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating immune response . This inhibition can lead to reduced expression of pro-inflammatory genes. Furthermore, the compound impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of certain metabolites .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate involves its binding interactions with various biomolecules. The compound can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in oxidative stress, inflammation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of enzyme activity and modulation of gene expression . In in vivo studies, the compound’s effects on cellular function can be influenced by factors such as dosage, administration route, and the physiological state of the organism .
Dosage Effects in Animal Models
The effects of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate in animal models vary with different dosages. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, beyond which adverse effects become more pronounced . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics . The compound can modulate the activity of these enzymes, thereby influencing the metabolic flux and levels of metabolites. Additionally, it can affect the levels of cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), which are essential for various metabolic reactions . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, thereby influencing its intracellular concentration . Additionally, it can bind to plasma proteins, which can affect its distribution and bioavailability . The compound’s localization within specific tissues and organs can be influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites .
Subcellular Localization
The subcellular localization of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate can significantly impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For instance, it can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, its localization to the nucleus can enable it to interact with transcription factors and modulate gene expression . These localization patterns can determine the compound’s overall biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with p-tolyl isothiocyanate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation Reactions: The compound can form Schiff bases when reacted with aldehydes or ketones.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides can be used.
Condensation: Aldehydes and ketones in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Schiff Bases: Formed by reacting with aldehydes or ketones.
Substituted Thiazoles: Formed through nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
2-Amino-4-(p-tolyl)thiazole: Lacks the ethyl ester group but shares the core thiazole structure.
2-Amino-5-(4-acetylphenylazo)-thiazole: Contains an acetylphenylazo group instead of the p-tolyl group.
Uniqueness
Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and potential for further chemical modifications, making it a versatile compound for various applications.
属性
IUPAC Name |
ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULESIIXEDLMBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


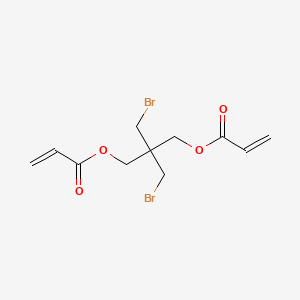
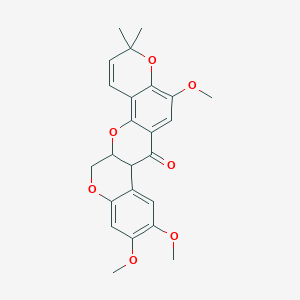
![Ethyl 7-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1643095.png)
![(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1643098.png)
